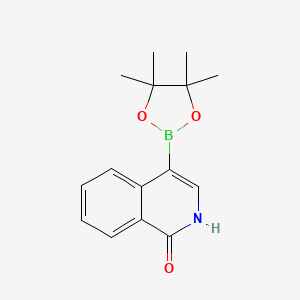4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
CAS No.:
Cat. No.: VC15784207
Molecular Formula: C15H18BNO3
Molecular Weight: 271.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18BNO3 |
|---|---|
| Molecular Weight | 271.12 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-17-13(18)11-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,17,18) |
| Standard InChI Key | YDWXMSRZTFXPKE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C3=CC=CC=C23 |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The compound’s structure comprises an isoquinolin-1-ol backbone fused with a dioxaborolane ring. The isoquinolin-1-ol moiety consists of a bicyclic system featuring a benzene ring fused to a pyridone ring, while the dioxaborolane group introduces a boron atom coordinated within a five-membered cyclic ether (Figure 1). The tetramethyl substituents on the dioxaborolane ring enhance steric bulk, influencing the compound’s solubility and reactivity .
Table 1: Key Chemical Identifiers
The boron atom in the dioxaborolane group adopts a trigonal planar geometry, facilitating its participation in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing pyridone oxygen in the isoquinolin-1-ol system further modulates the electronic environment of the boron center .
Synthetic Methodologies
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Bromoisoquinolin-1-ol, B₂Pin₂, Pt(PPh₃)₄, toluene, 80°C, 12 h | Borylation via oxidative addition |
| 2 | H₂O₂, CH₂Cl₂, rt, 2 h | Oxidation of residual borane byproducts |
This method achieves moderate to high yields (68–81%) and tolerates variations in the isoquinoline substitution pattern .
Alternative Approaches
Copper-mediated borylation strategies have also been explored for analogous systems. For example, Miyaura borylation using Cu(I) catalysts and pinacolborane (HBpin) enables boron insertion under milder conditions, though substrate scope limitations may apply .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide. The dioxaborolane group enhances hydrolytic stability compared to free boronic acids, with a half-life exceeding 24 hours in aqueous solutions at pH 7 .
Thermal Behavior
Differential scanning calorimetry (DSC) of related pinacol boronic esters reveals melting points between 100–120°C, suggesting similar thermal stability for this compound .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The dioxaborolane moiety serves as a protected boronic acid, enabling carbon-carbon bond formation with aryl halides. For instance, coupling with 2-bromopyridine derivatives produces biphenyl analogs with potential pharmacological activity .
Table 3: Representative Cross-Coupling Reaction
| Component | Role | Conditions | Yield |
|---|---|---|---|
| 4-(Tetramethyl-dioxaborolan-2-yl)isoquinolin-1-ol | Boron donor | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75% |
| 2-Bromopyridine | Electrophilic partner | 12 h |
Medicinal Chemistry Applications
The isoquinolin-1-ol scaffold is prevalent in kinase inhibitors and antimicrobial agents. Functionalization at the 4-position via the boron group allows for rapid diversification in drug discovery campaigns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume